REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6](O)[CH:5]=[C:4]([OH:9])[CH:3]=1.[NH3:10]>O>[OH:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([OH:9])[CH:3]=1)[NH2:10]
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=CC(=C1)O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred in a water bath for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
Water was removed away in vacuo and 50 mL of isopropanol
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to precipitate a solid
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was obtained by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(N)C=C(C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |